molecular formula C28H48O4 B8627463 Methyl-3,5-didecoxybenzoate CAS No. 125482-06-6

Methyl-3,5-didecoxybenzoate

Cat. No.: B8627463
CAS No.: 125482-06-6
M. Wt: 448.7 g/mol
InChI Key: MFTFEQAKWUOZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-3,5-didecoxybenzoate is a useful research compound. Its molecular formula is C28H48O4 and its molecular weight is 448.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

125482-06-6

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

methyl 3,5-didecoxybenzoate

InChI

InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-20-31-26-22-25(28(29)30-3)23-27(24-26)32-21-19-17-15-13-11-9-7-5-2/h22-24H,4-21H2,1-3H3

InChI Key

MFTFEQAKWUOZGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar, 1-bromodecane (54.3 mL, 0.262 mol), dimethylformamide (DMF) (200 mL), and potassium chloride (49.3 g, 0.357 mol) were added. Methyl-3,5-dihydroxybenzoate (20.0 g, 0.119 mol) was dissolved in DMF (100 mL) and the solution was added to the 1 L RBF. The solution gradually changed from an opaque pale yellow to an opaque light grey. The reaction vessel was sealed with a rubber septum and was stirred overnight. After stirring for approximately 20 hours, the contents of the RBF changed to a dark grey color and solidified. The RBF was gently heated with a heat gun until the contents liquefied. After cooling to just above room temperature, the contents of the RBF were transferred into a 2 L Erlenmeyer Flask that contained 1 L of 30/70 ice/distilled H2O mixture. A white precipitate formed on contact with H2O. Vacuum filtration was used to isolate the precipitate. The white precipitate was recrystallized from absolute ethanol (800 mL) and allowed to cool slowly overnight. The contents were then vacuum filtered yielding fine bright white fibrous crystals. The filtrate was concentrated under reduced pressure to approximately 300 mL. The concentrated filtrate was warmed and then left in refrigerator for approximately 18 hours. A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration. The remaining pale yellow colored filtrate was discarded. This gave a total of 51.5 g yield or a 96.5% yield of the derivative. The NMR characterization data for this derivative is as follows. 1NMR (300 MHz, CDCl3): 0.88 (t, J=6.6, 6H, CH2CH3), 1.27-1.44 (m, 28H, CH2(CH2)7), 1.80 (p, J=6.9, 4H, OCH2CH2), 3.89 (s, 3H, OCH3), 3.93 (t, J=6.6, 4H, OCH2CH2), 6.63 (t, J=2.2, 1H, ArH), 7.15 (d, J=2.5, 2H, ArH). 13C NMR (75 MHz, CDCl3): 14.22, 22.78, 26.10, 29.26, 29.42, 29.45, 29.65, 31.99, 52.27, 68.37, 77.31, 106.61, 107.65, 131.86, 160.21, 167.08.
Quantity
54.3 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
30/70
Quantity
1 L
Type
reactant
Reaction Step Three

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